molecular formula C8H8Cl2N2 B2889523 3-(Chloromethyl)-2H-indazole;hydrochloride CAS No. 117882-35-6

3-(Chloromethyl)-2H-indazole;hydrochloride

Cat. No.: B2889523
CAS No.: 117882-35-6
M. Wt: 203.07
InChI Key: FHAYPJVAOHSEOF-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2H-indazole;hydrochloride is a chemical compound characterized by the presence of a chloromethyl group attached to the indazole ring system

Mechanism of Action

Target of Action

Chloromethyl compounds have been associated with a high hit rate against both gram-negative and gram-positive bacterial strains . This suggests that the compound may interact with bacterial proteins or enzymes, disrupting their normal function.

Mode of Action

Chloromethyl groups are known to be reactive and can form covalent bonds with nucleophilic sites on proteins . This could potentially lead to the inhibition or alteration of the protein’s function, resulting in the observed antimicrobial activity .

Biochemical Pathways

It’s plausible that the compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication, given its potential antimicrobial activity .

Pharmacokinetics

A study on a similar compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, in rats showed a tmax of 289±11 min, Cmax of 057±002 µg/ml, AUCtotal of 663±10 µg min/ml, Kel of 0018±0002 min-1, and T1/2el of 394±39 min . These parameters suggest a slower onset of action and longer elimination time compared to some other drugs .

Result of Action

Given its potential antimicrobial activity, it may lead to bacterial cell death or growth inhibition .

Action Environment

The action of 3-(Chloromethyl)-2H-indazole;hydrochloride can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and efficacy . Furthermore, the compound’s action may also be influenced by the specific characteristics of the microbial environment, such as the presence of biofilms or resistance mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2H-indazole;hydrochloride typically involves the chloromethylation of 2H-indazole. This can be achieved through the reaction of 2H-indazole with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0°C to 25°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-2H-indazole;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a methyl group.

  • Substitution: The indazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 3-(Chloromethyl)-2H-indazole-5-carboxylic acid.

  • Reduction: 3-(Methyl)-2H-indazole.

  • Substitution: Various substituted indazoles depending on the nucleophile used.

Scientific Research Applications

3-(Chloromethyl)-2H-indazole;hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Comparison with Similar Compounds

  • 3-(Chloromethyl)benzoic acid: A benzoic acid derivative with a chloromethyl group.

  • 3-(Chloromethyl)pentane: A pentane derivative with a chloromethyl group.

Uniqueness: 3-(Chloromethyl)-2H-indazole;hydrochloride is unique due to its indazole ring system, which imparts different chemical and biological properties compared to simpler chloromethyl compounds. Its applications in pharmaceuticals and research highlight its distinct advantages over similar compounds.

Properties

IUPAC Name

3-(chloromethyl)-2H-indazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;/h1-4H,5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAYPJVAOHSEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117882-35-6
Record name 3-(chloromethyl)-1H-indazole hydrochloride
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